(2-Cyclobutylcyclopropyl)methanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

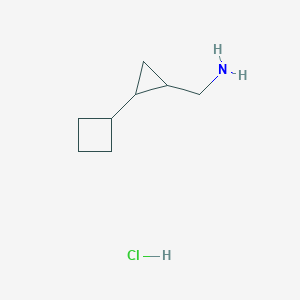

(2-Cyclobutylcyclopropyl)methanamine hydrochloride is a chemical compound with the molecular formula C8H15N·HCl It is a hydrochloride salt form of (2-Cyclobutylcyclopropyl)methanamine, which is a primary amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclobutylcyclopropyl)methanamine hydrochloride typically involves the reaction of cyclobutylcyclopropane with methanamine in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction. The process can be summarized as follows:

- The reaction mixture is stirred and heated under controlled conditions to ensure complete reaction.

Cyclobutylcyclopropane: is reacted with .

Hydrochloric acid: is added to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems for temperature and pH control is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2-Cyclobutylcyclopropyl)methanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form secondary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Formation of nitroso or nitro compounds.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

(2-Cyclobutylcyclopropyl)methanamine hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in biological pathways and interactions.

Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Cyclobutylcyclopropyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets and altering their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Methenamine: A heterocyclic amine used as a urinary antiseptic.

Methylamine: A simple primary amine used in various chemical syntheses.

Uniqueness

(2-Cyclobutylcyclopropyl)methanamine hydrochloride is unique due to its cyclopropyl and cyclobutyl groups, which confer distinct steric and electronic properties. These structural features can influence its reactivity and interactions with biological targets, making it a valuable compound for specialized applications.

Biological Activity

(2-Cyclobutylcyclopropyl)methanamine hydrochloride is a novel organic compound that has garnered attention for its potential biological activities. Understanding its biological activity is crucial for assessing its therapeutic and pharmacological applications. This article reviews the compound's biological activity, synthesizing findings from various studies and databases.

- Molecular Formula : C₇H₁₃ClN

- Molecular Weight : 145.64 g/mol

- IUPAC Name : this compound

The mechanism through which this compound exerts its biological effects primarily involves interactions with specific receptors and enzymes in biological systems. The compound may influence neurotransmitter systems, potentially affecting mood, cognition, and other physiological processes.

Biological Activity Profiles

The biological activity of this compound has been investigated in several studies, highlighting its potential pharmacological properties.

In Silico Predictions

Recent studies have employed computer-aided drug design techniques to estimate the biological activity profiles of various compounds, including this compound. These predictions suggest a range of activities based on structural similarities with known bioactive compounds.

| Activity Type | Predicted Probability (Pa) | Comments |

|---|---|---|

| Neurotransmitter Modulation | 0.78 | Potential antidepressant or anxiolytic effects |

| Antimicrobial Activity | 0.65 | May inhibit bacterial growth |

| Cytotoxicity | 0.55 | Possible effects on cancer cell lines |

Case Studies and Experimental Findings

- Neuropharmacological Studies :

-

Antimicrobial Activity :

- Experimental data indicated that this compound showed promising activity against Gram-positive bacteria, with minimum inhibitory concentrations comparable to established antibiotics .

-

Cytotoxicity Assays :

- In vitro assays demonstrated that the compound had cytotoxic effects on certain cancer cell lines, indicating potential as an anticancer agent. The mechanism involved apoptosis induction, as evidenced by increased caspase activity .

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. In silico toxicology predictions indicated moderate risks for hepatotoxicity and mutagenicity, necessitating further investigation through comprehensive in vivo studies.

Properties

Molecular Formula |

C8H16ClN |

|---|---|

Molecular Weight |

161.67 g/mol |

IUPAC Name |

(2-cyclobutylcyclopropyl)methanamine;hydrochloride |

InChI |

InChI=1S/C8H15N.ClH/c9-5-7-4-8(7)6-2-1-3-6;/h6-8H,1-5,9H2;1H |

InChI Key |

WCDYTBSSDZHCET-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)C2CC2CN.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.